molecular formula C12H15NO4S B2500296 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 926199-80-6

3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No.: B2500296
CAS No.: 926199-80-6
M. Wt: 269.32
InChI Key: JSZAOWXWUFOQKI-UHFFFAOYSA-N
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Description

3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Scientific Research Applications

3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available for “3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid” indicates that it has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements are also provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 4-[(Propan-2-yl)sulfamoyl]benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **3-{4-[(Furan-2-yl)methyl]sulfamoyl}phenyl}prop-2-enoic acid
  • **3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid derivatives with different substituents on the phenyl ring

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the propan-2-yl group and the prop-2-enoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAOWXWUFOQKI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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